molecular formula C26H20N2OS2 B2431685 (E)-1-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)naphthalen-2-ol CAS No. 392246-30-9

(E)-1-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)naphthalen-2-ol

Cat. No.: B2431685
CAS No.: 392246-30-9
M. Wt: 440.58
InChI Key: ZQZQYLXDMVCLNX-JFLMPSFJSA-N
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Description

(E)-1-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)naphthalen-2-ol is a useful research compound. Its molecular formula is C26H20N2OS2 and its molecular weight is 440.58. The purity is usually 95%.
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Biological Activity

The compound (E)-1-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)naphthalen-2-ol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure

The compound can be described by the following structural formula:

 E 1 3 benzo d thiazol 2 yl 4 5 6 7 tetrahydrobenzo b thiophen 2 yl imino methyl naphthalen 2 ol \text{ E 1 3 benzo d thiazol 2 yl 4 5 6 7 tetrahydrobenzo b thiophen 2 yl imino methyl naphthalen 2 ol }

This structure features several pharmacophores that may contribute to its biological activity, including the benzo[d]thiazole and tetrahydrobenzo[b]thiophene moieties.

Synthesis

The synthesis of this compound typically involves multistep reactions starting from simpler precursors. A general synthetic route may include the formation of imine linkages followed by cyclization processes. Specific methodologies can vary but often utilize catalysts such as piperidine in ethanol under controlled heating conditions to achieve the desired product yield .

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds within the same chemical family. For instance, compounds containing benzo[d]thiazole derivatives have shown significant antitumor activity across various cancer cell lines. In particular:

  • IC50 Values : Compounds derived from benzo[d]thiazole exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines, outperforming standard drugs like doxorubicin in some cases .
    Compound NameCell LineIC50 (µM)Reference
    Example AHepG22.38
    Example BHCT1161.54
    Example CMCF74.52

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Some studies suggest that these compounds inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
  • Apoptosis Induction : The compounds have been shown to trigger apoptosis in cancer cells via pathways involving proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis indicates that these compounds can induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, related benzo[d]thiazole compounds have demonstrated antimicrobial activities against a range of bacterial strains. For example:

  • Minimum Inhibitory Concentrations (MIC) : Certain derivatives have shown MIC values as low as 20 µg/mL against Gram-negative bacteria .

Case Studies

A notable case study involved the evaluation of a series of benzo[d]thiazole derivatives for their biological activity. The study found that specific structural modifications enhanced both anticancer and antimicrobial properties significantly. The results indicated a correlation between molecular structure and biological effectiveness, suggesting avenues for further research into optimization for therapeutic applications .

Properties

IUPAC Name

1-[(E)-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2OS2/c29-21-14-13-16-7-1-2-8-17(16)19(21)15-27-25-24(18-9-3-5-11-22(18)30-25)26-28-20-10-4-6-12-23(20)31-26/h1-2,4,6-8,10,12-15,29H,3,5,9,11H2/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZQYLXDMVCLNX-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC4=CC=CC=C43)O)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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